molecular formula C21H13N3O B12683613 4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate CAS No. 94030-79-2

4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate

Cat. No.: B12683613
CAS No.: 94030-79-2
M. Wt: 323.3 g/mol
InChI Key: CHRNVUWHCUFYJB-UHFFFAOYSA-N
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Description

4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate is a chemical compound with the molecular formula C21H13N3O. It is characterized by the presence of two cyanophenyl groups and a benzenecarboximidate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate typically involves the reaction of 4-cyanophenylamine with benzenecarboximidoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate
  • 4-Cyanophenyl N-(4-cyanophenyl)benzenecarboxamide
  • 4-Cyanophenyl N-(4-cyanophenyl)benzenecarboxylate

Uniqueness

This compound is unique due to its specific combination of cyanophenyl and benzenecarboximidate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

CAS No.

94030-79-2

Molecular Formula

C21H13N3O

Molecular Weight

323.3 g/mol

IUPAC Name

(4-cyanophenyl) N-(4-cyanophenyl)benzenecarboximidate

InChI

InChI=1S/C21H13N3O/c22-14-16-6-10-19(11-7-16)24-21(18-4-2-1-3-5-18)25-20-12-8-17(15-23)9-13-20/h1-13H

InChI Key

CHRNVUWHCUFYJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C#N)OC3=CC=C(C=C3)C#N

Origin of Product

United States

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